Oxirane, 2,2-di-tert-pentyl-

Description

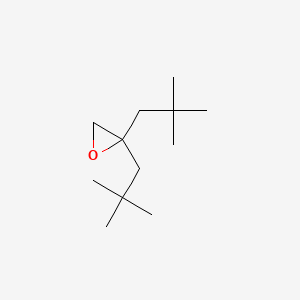

Structure

3D Structure

Properties

CAS No. |

64046-71-5 |

|---|---|

Molecular Formula |

C12H24O |

Molecular Weight |

184.32 g/mol |

IUPAC Name |

2,2-bis(2,2-dimethylpropyl)oxirane |

InChI |

InChI=1S/C12H24O/c1-10(2,3)7-12(9-13-12)8-11(4,5)6/h7-9H2,1-6H3 |

InChI Key |

BWGSZHJIVJXUFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1(CO1)CC(C)(C)C |

Origin of Product |

United States |

Advanced Reaction Pathways and Transformations of Oxirane, 2,2 Di Tert Pentyl

Nucleophilic Ring-Opening Reactions

The reactivity of epoxides is largely defined by ring-opening reactions initiated by nucleophiles. The presence of two bulky tert-pentyl groups at the C2 position of the oxirane ring in Oxirane, 2,2-di-tert-pentyl- introduces significant steric hindrance, which is a dominant factor in its reaction pathways.

Regio- and Stereoselectivity in Ring Scission

The regioselectivity of the nucleophilic attack on unsymmetrical epoxides is highly dependent on the reaction conditions. For Oxirane, 2,2-di-tert-pentyl-, the two potential sites for nucleophilic attack are the quaternary, highly substituted C2 carbon and the unsubstituted C3 methylene (B1212753) carbon.

Under basic or neutral conditions , the ring-opening of epoxides typically follows an SN2 mechanism. In this scenario, the nucleophile will preferentially attack the less sterically hindered carbon atom. For Oxirane, 2,2-di-tert-pentyl-, this would be the C3 position. The significant steric bulk of the two tert-pentyl groups would strongly disfavor a direct approach of a nucleophile to the C2 carbon. This leads to the predictable formation of a tertiary alcohol. The reaction proceeds with an inversion of stereochemistry at the center of attack.

Under acidic conditions , the epoxide oxygen is first protonated, forming a more reactive oxonium ion. The subsequent nucleophilic attack has more SN1 character. The positive charge in the transition state is better stabilized on the more substituted carbon atom (the tertiary carbocation at C2). Consequently, the nucleophile is expected to attack the more substituted C2 carbon. Despite the steric hindrance, the electronic stabilization of the incipient carbocation at the C2 position would direct the regioselectivity. This attack would lead to the formation of a primary alcohol.

A summary of the expected regioselectivity is presented in the table below.

| Reaction Condition | Proposed Mechanism | Site of Nucleophilic Attack | Expected Major Product |

| Basic/Neutral | SN2-like | C3 (less hindered) | 2,2-di-tert-pentyl-1-(nucleophile)-2-ethanol |

| Acidic | SN1-like | C2 (more substituted) | 1,1-di-tert-pentyl-2-(nucleophile)-1-ethanol |

Catalyst Influence on Ring-Opening Efficiency (e.g., Acid Catalysis)

The efficiency of the ring-opening reaction is greatly influenced by the choice of catalyst. In the absence of a catalyst, the reaction with weak nucleophiles is extremely slow due to the inherent strain of the oxirane ring being insufficient for spontaneous opening.

Acid catalysis significantly enhances the rate of ring-opening by protonating the epoxide oxygen. This makes the ring more susceptible to nucleophilic attack by weakening the C-O bonds and increasing the electrophilicity of the ring carbons. For Oxirane, 2,2-di-tert-pentyl-, an acid catalyst would be essential for reactions involving weak nucleophiles like water or alcohols. Lewis acids, such as boron trifluoride (BF3), can also be employed to coordinate with the epoxide oxygen and facilitate ring-opening.

The choice of acid catalyst and solvent can also fine-tune the regioselectivity. Strongly acidic conditions and solvents that can stabilize a carbocation would further favor the SN1 pathway and attack at the C2 position.

Formation of Functionalized Derivatives

The nucleophilic ring-opening of Oxirane, 2,2-di-tert-pentyl- provides a pathway to a variety of functionalized derivatives. The nature of the nucleophile determines the resulting functionality.

Hydrolysis : Reaction with water under acidic conditions is expected to yield 1,1-di-tert-pentyl-1,2-ethanediol. Under basic conditions, the expected product is 2,2-di-tert-pentyl-1,2-ethanediol.

Alcoholysis : Reaction with alcohols (ROH) under acidic catalysis would lead to the formation of the corresponding alkoxy alcohol.

Aminolysis : Reaction with amines (RNH2) would produce amino alcohols. The regioselectivity would again depend on the reaction conditions.

Reaction with Grignard Reagents : Organometallic reagents like Grignard reagents (RMgX) are strong nucleophiles and typically react under conditions that favor SN2 attack at the less hindered C3 position.

Polymerization and Oligomerization of Oxirane, 2,2-di-tert-pentyl-

The steric hindrance imparted by the two tert-pentyl groups is expected to have a profound effect on the polymerizability of Oxirane, 2,2-di-tert-pentyl-. In general, increasing steric hindrance at the carbons of the oxirane ring can significantly decrease the rate of polymerization and may favor the formation of oligomers over high molecular weight polymers.

Ring-Opening Polymerization Mechanisms (Cationic, Anionic, Coordination)

The polymerization of epoxides can proceed through several mechanisms.

Cationic Ring-Opening Polymerization (CROP) : This is often the most viable method for polymerizing highly substituted epoxides. The reaction is initiated by a strong acid or a Lewis acid, which activates the monomer. The propagation proceeds through an oxonium ion chain end. For Oxirane, 2,2-di-tert-pentyl-, the propagation would involve the nucleophilic attack of the oxygen of a monomer molecule on the electrophilic carbon of the growing oxonium ion chain end. Due to the stability of the tertiary carbocation, the ring-opening during propagation is expected to occur at the C2 carbon. However, the extreme steric hindrance could lead to a low ceiling temperature for polymerization, meaning that depolymerization might be significant at ambient temperatures.

Anionic Ring-Opening Polymerization (AROP) : Anionic polymerization is initiated by strong bases or nucleophiles. The propagating species is an alkoxide. The attack of the growing alkoxide chain end would occur at the less sterically hindered C3 position of the incoming monomer. While effective for less substituted epoxides, the anionic polymerization of 2,2-disubstituted oxiranes with bulky substituents is often difficult due to the steric hindrance around the reactive center. colab.ws

Coordination Polymerization : This type of polymerization utilizes transition metal catalysts, such as Ziegler-Natta type catalysts. uni-bonn.de The monomer coordinates to the metal center before being inserted into the growing polymer chain. This mechanism can sometimes provide better control over stereochemistry. However, the bulky nature of Oxirane, 2,2-di-tert-pentyl- may hinder its ability to effectively coordinate with the catalyst center, potentially leading to low polymerization rates and yields.

A comparison of the expected polymerization behaviors is outlined below.

| Polymerization Mechanism | Initiator/Catalyst | Expected Propagation Step | Potential Challenges for Oxirane, 2,2-di-tert-pentyl- |

| Cationic | Strong Acids (e.g., HBF4), Lewis Acids (e.g., BF3) | Attack of monomer oxygen on the growing oxonium ion chain end | Steric hindrance leading to low polymerization rate and low ceiling temperature. |

| Anionic | Strong Bases (e.g., n-BuLi), Alkoxides | Attack of growing alkoxide chain end on the less hindered carbon of the monomer | Severe steric hindrance may inhibit polymerization. |

| Coordination | Transition Metal Complexes (e.g., Ziegler-Natta) | Coordination of monomer to metal center followed by insertion | Steric bulk may prevent efficient coordination and insertion. |

Control of Polymer Architecture and Molecular Weight

Achieving control over the polymer architecture and molecular weight of poly(2,2-di-tert-pentyl-oxirane) would be challenging due to the inherent steric factors.

In cationic polymerization , control can sometimes be achieved through a "living" polymerization, where termination and chain transfer reactions are minimized. This would require careful selection of the initiator, solvent, and temperature. However, for a highly hindered monomer like Oxirane, 2,2-di-tert-pentyl-, side reactions such as chain transfer to the monomer could be significant.

In anionic polymerization , if it proceeds, living characteristics are more common, which can allow for the synthesis of polymers with a narrow molecular weight distribution and the creation of block copolymers. rsc.org The molecular weight can be controlled by the ratio of monomer to initiator.

The steric bulk of the tert-pentyl groups would likely result in a polymer with a very rigid backbone, potentially leading to interesting material properties, assuming polymerization can be successfully achieved.

Rearrangement and Functional Group Transformations

Epoxides, particularly those with significant substitution, are prone to rearrangement reactions, often catalyzed by acids or bases. researchgate.netlibretexts.org These reactions typically proceed through pathways that relieve ring strain and lead to more stable products like aldehydes, ketones, or allylic alcohols. researchgate.net For an unsymmetrically substituted epoxide like Oxirane, 2,2-di-tert-pentyl-, the regioselectivity of these rearrangements is dictated by the stability of the intermediates formed.

Under acidic conditions, the reaction mechanism involves protonation of the epoxide oxygen, followed by ring-opening to form a carbocation. libretexts.org Given the structure of Oxirane, 2,2-di-tert-pentyl-, cleavage of the C-O bond at the more substituted carbon would lead to a highly stable tertiary carbocation. A subsequent 1,2-hydride shift from the adjacent CH2 group would result in the formation of a ketone, 4,4-di-tert-pentyl-2-butanone. This type of reaction is analogous to the pinacol (B44631) rearrangement. libretexts.orgmsu.edu

Base-catalyzed rearrangements can also occur, though they follow a different mechanism. msu.edu Strong bases can abstract a proton from the carbon atom adjacent to the oxirane ring, leading to an anion that can induce ring-opening. However, given the substitution pattern of Oxirane, 2,2-di-tert-pentyl-, acid-catalyzed pathways are generally more common for this class of substrate.

The choice of reagent can precisely control the outcome. For example, specific organoaluminum reagents are known to isomerize substituted oxiranes into allylic alcohols with high stereo- and regioselectivity. researchgate.net

Oxidative Cleavage: The carbon-carbon bond of the oxirane ring can be cleaved under specific oxidative conditions. acs.orgmasterorganicchemistry.com This transformation is a powerful tool in organic synthesis for converting cyclic structures into acyclic, functionalized molecules. acs.orgnih.gov Reagents like potassium permanganate (B83412) (KMnO4) or ozone (O3), often used for the oxidative cleavage of alkenes, can also be applied to epoxides, typically after hydrolysis to the corresponding 1,2-diol. masterorganicchemistry.comrsc.org Treatment of the diol derived from Oxirane, 2,2-di-tert-pentyl- with an oxidant like sodium periodate (B1199274) (NaIO4) would cleave the C-C bond to yield formaldehyde (B43269) and 3,3-di-tert-pentyl-2-butanone. masterorganicchemistry.com Catalytic systems involving manganese oxides or ruthenium complexes can also facilitate the oxidative cleavage of C-C bonds using molecular oxygen as a sustainable oxidant. acs.orgnih.govarkat-usa.org

Derivatization: Chemical derivatization is often necessary to improve the analytical detection of compounds by techniques like gas chromatography-mass spectrometry (GC-MS). gcms.czjfda-online.com For Oxirane, 2,2-di-tert-pentyl-, which lacks highly polar functional groups, derivatization would typically follow a ring-opening reaction. For example, acid-catalyzed hydrolysis would convert the epoxide to a diol. The resulting hydroxyl groups can then be derivatized.

Common derivatization methods include:

Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts hydroxyl groups into trimethylsilyl (B98337) ethers, which are more volatile and thermally stable for GC analysis. gcms.cz

Acylation: Using fluorinated anhydrides can convert alcohols into fluoroacyl derivatives, which enhances detectability. jfda-online.com

Esterification: If the ring is opened to form a carboxylic acid (via more extensive oxidation), it can be converted to an ester to improve chromatographic properties. gcms.cz

For enhancing detection in liquid chromatography-mass spectrometry (LC-MS), derivatization reagents that introduce a permanently charged moiety, such as Girard reagent T, can be used to react with carbonyl groups that may be formed from rearrangement or cleavage reactions. nih.gov

Table 2: Potential Derivatization Reactions for Analysis of Oxirane, 2,2-di-tert-pentyl- and its Products

| Reaction Type | Reagent(s) | Functional Group Targeted | Resulting Derivative | Analytical Benefit | Source(s) |

| Silylation | BSTFA, TMCS | Hydroxyl (from diol) | Trimethylsilyl ether | Increased volatility and thermal stability for GC. | gcms.cz |

| Acylation | Fluoroacylating agents (e.g., TFAA) | Hydroxyl, Amine | Fluoroacyl ester/amide | Enhanced detector response in GC. | jfda-online.com |

| Oxime Formation | o-Alkylhydroxylamine HCl | Ketone/Aldehyde | Oxime | Improved stability and chromatography for carbonyls. | gcms.cz |

| Hydrazone Formation | Girard Reagent T | Ketone/Aldehyde | Hydrazone with quaternary ammonium | Pre-charged derivative for enhanced ESI-MS sensitivity. | nih.gov |

Isomerization Pathways

Role in Gas-Phase Chemistry and Oxidation Processes

Cyclic ethers, including substituted oxiranes, are important intermediate species formed during the low-temperature oxidation and combustion of alkanes. kit.edu The formation of Oxirane, 2,2-di-tert-pentyl- would be expected during the combustion of a highly branched C12 alkane, such as 2,2,4,4,5-pentamethylheptane (B14548985) or a related isomer.

The general mechanism for cyclic ether formation in combustion environments involves the following steps:

H-atom abstraction: An alkyl radical (R•) is formed from the parent alkane fuel.

O2 addition: The alkyl radical reacts with molecular oxygen to form an alkylperoxy radical (ROO•).

Isomerization: The ROO• radical undergoes intramolecular H-atom abstraction to form a hydroperoxyalkyl radical (•QOOH).

Second O2 addition and decomposition: This is followed by a second O2 addition or other reactions. However, a key pathway for cyclic ether formation is the decomposition of the •QOOH radical, which can lose an OH radical to form the cyclic ether. osti.gov

For a precursor alkane leading to Oxirane, 2,2-di-tert-pentyl-, the critical intermediate would be a tertiary alkyl radical. The subsequent reaction sequence would lead to the formation of the highly substituted oxirane ring. osti.gov Studies on the oxidation of 2,5-dimethylhexane (B165582) have shown that specific cyclic ether isomers, such as 1,1-diisopropyloxirane, are formed uniquely from the oxidation of secondary alkyl radicals, highlighting the structure-dependent nature of these pathways. osti.gov

Once formed in the gas phase, cyclic ethers like Oxirane, 2,2-di-tert-pentyl- are subject to further oxidation and degradation. Their atmospheric lifetime and degradation pathways are primarily governed by reactions with key atmospheric oxidants, most notably the hydroxyl radical (OH). nist.govnih.govcolorado.edu

The degradation is initiated by H-atom abstraction by an OH radical from a C-H bond on the ether ring or on the alkyl substituents. nist.gov For Oxirane, 2,2-di-tert-pentyl-, abstraction is most likely to occur at the unsubstituted CH2 group of the oxirane ring due to the absence of hydrogens on the other ring carbon. The resulting radical will then react with O2, leading to a cascade of reactions that can break the ring and form smaller, oxygenated products like ketones and aldehydes. diva-portal.org

Spectroscopic and Analytical Characterization of Oxirane, 2,2 Di Tert Pentyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the unambiguous structural determination of Oxirane, 2,2-di-tert-pentyl-. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide comprehensive information about the molecule's carbon skeleton and the spatial relationship of its atoms.

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. Protons on carbons adjacent to the oxygen atom in an epoxide ring typically resonate in the range of 2.5-3.5 ppm. libretexts.org In Oxirane, 2,2-di-tert-pentyl-, the two protons on the unsubstituted carbon of the oxirane ring (C3) are diastereotopic. This is due to the adjacent stereocenter at C2, leading to distinct chemical shifts and complex splitting patterns. libretexts.org

The tert-pentyl groups, which are chemically equivalent, contain three types of protons: those of the two methyl groups attached to the quaternary carbon, the methylene (B1212753) protons of the ethyl group, and the terminal methyl protons of the ethyl group. The signals for these groups are expected in the typical upfield alkyl region.

Table 1: Predicted ¹H NMR Chemical Shifts for Oxirane, 2,2-di-tert-pentyl-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Oxirane Ring CH₂ (diastereotopic protons) | ~ 2.5 - 2.8 | Doublet (d) or complex multiplet | 2H |

| tert-Pentyl -C(CH₃)₂ | ~ 1.0 - 1.2 | Singlet (s) | 12H |

| tert-Pentyl -CH₂CH₃ | ~ 1.3 - 1.5 | Quartet (q) | 4H |

Note: Predicted values are based on analogous structures and general NMR principles.

The ¹³C NMR spectrum is crucial for confirming the carbon framework and identifying the quaternary carbons characteristic of the molecule's extensive branching. Carbons in an epoxide ring typically absorb in the 50-80 δ range. libretexts.org The spectrum for Oxirane, 2,2-di-tert-pentyl- is expected to show distinct signals for the two oxirane ring carbons (the highly substituted C2 and the methylene C3) and for the carbons of the two equivalent tert-pentyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for Oxirane, 2,2-di-tert-pentyl-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Oxirane Ring C-O (quaternary C2) | ~ 60 - 70 |

| Oxirane Ring CH₂ (C3) | ~ 45 - 55 |

| tert-Pentyl Quaternary Carbon | ~ 35 - 45 |

| tert-Pentyl -C(CH₃)₂ | ~ 25 - 30 |

| tert-Pentyl -CH₂CH₃ | ~ 30 - 35 |

Note: Predicted values are based on analogous structures and general NMR principles.

Two-dimensional NMR techniques are indispensable for the definitive assignment of the ¹H and ¹³C signals and for piecing together the molecular structure. huji.ac.il

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. emerypharma.commnstate.edu Key correlations would be observed between the methylene and methyl protons within the ethyl fragments of the tert-pentyl groups. It would also confirm coupling between the diastereotopic protons on the oxirane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the carbon signal to which it is directly attached. ipb.pt It allows for the unambiguous assignment of carbon resonances for all protonated carbons, such as the oxirane CH₂, the tert-pentyl CH₂ groups, and all three types of methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing the connectivity across quaternary carbons. ipb.pt It shows correlations between protons and carbons that are two or three bonds apart. Expected key correlations include those from the methyl protons of the tert-pentyl groups to the quaternary carbon of the tert-pentyl group and, most importantly, to the C2 carbon of the oxirane ring. The protons of the oxirane CH₂ would also show a correlation to the C2 carbon.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments can reveal through-space proximities between protons, providing further evidence for the three-dimensional structure and the relative orientation of the bulky tert-pentyl groups with respect to the oxirane ring. huji.ac.il

13C NMR for Structural Elucidation and Branching Analysis

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of an epoxide is characterized by several key absorption bands that confirm the presence of the oxirane ring. youtube.com The most notable of these is the C-O-C asymmetric stretching vibration, which typically appears as a strong band around 1250 cm⁻¹. libretexts.org Other characteristic bands include the symmetric ring stretching ("ring breathing") mode, which is found in the 950-810 cm⁻¹ region, and the C-H stretching of the hydrogens attached to the ring, which occurs around 3000 cm⁻¹. researchgate.netresearchgate.net The spectrum of Oxirane, 2,2-di-tert-pentyl- would also be dominated by strong absorptions corresponding to the C-H stretching and bending vibrations of its numerous alkyl groups.

Table 3: Characteristic FT-IR Absorption Bands for Oxirane, 2,2-di-tert-pentyl-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Alkyl C-H Stretch | ~ 2850 - 2970 | Strong |

| Oxirane Ring C-H Stretch | ~ 3000 - 3050 | Medium |

| C-O-C Asymmetric Stretch | ~ 1250 | Strong |

Note: Predicted values are based on general data for epoxides.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For Oxirane, 2,2-di-tert-pentyl- (Molecular Formula: C₁₂H₂₄O, Molecular Weight: 184.32 g/mol ), electron ionization (EI) would likely lead to characteristic fragmentation pathways.

The molecular ion peak (M⁺) at m/z 184 would be expected. A common fragmentation pathway for epoxides is α-cleavage, the breaking of a carbon-carbon bond adjacent to the oxygen atom. Due to the two bulky tert-pentyl substituents, the most likely fragmentation would be the loss of a tert-pentyl radical (•C₅H₁₁) or related fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of Oxirane, 2,2-di-tert-pentyl-

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 184 | [C₁₂H₂₄O]⁺ | Molecular Ion (M⁺) |

| 155 | [M - C₂H₅]⁺ | Loss of an ethyl radical from a tert-pentyl group |

| 113 | [M - C₅H₁₁]⁺ | Loss of a tert-pentyl radical (α-cleavage) |

| 71 | [C₅H₁₁]⁺ | tert-Pentyl cation |

Note: Predicted fragments are based on common fragmentation patterns of sterically hindered ethers and epoxides.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. libretexts.org This technique can distinguish between compounds that have the same nominal mass but different molecular formulas. libretexts.org For Oxirane, 2,2-di-tert-pentyl-, with a molecular formula of C₁₂H₂₄O, HRMS would provide a precise mass-to-charge ratio (m/z) of its molecular ion ([M]⁺ or [M+H]⁺).

The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. libretexts.org Instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers are commonly used for these measurements, providing mass accuracy in the parts-per-million (ppm) range. tandfonline.comacs.org The observed exact mass can then be compared to the theoretical calculated mass to confirm the elemental formula. tandfonline.com

Table 1: Theoretical Mass Data for Oxirane, 2,2-di-tert-pentyl-

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄O |

| Average Molecular Weight | 184.32 g/mol |

| Monoisotopic Mass | 184.182715 Da |

This data is calculated based on the compound's formula and has not been determined from experimental analysis of Oxirane, 2,2-di-tert-pentyl-.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. acs.orglcms.cz In a typical MS/MS experiment, a specific ion (the precursor or parent ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions (or daughter ions) are then analyzed. nih.gov

For Oxirane, 2,2-di-tert-pentyl-, the molecular ion ([M]⁺) would be selected in the first stage of the mass spectrometer. In the collision cell, it would be fragmented by collision with an inert gas like argon. lcms.cz The fragmentation of epoxides and sterically hindered molecules often follows predictable pathways. Due to the bulky di-tert-pentyl groups, a prominent fragmentation pathway would involve the cleavage of a C-C bond to lose one of the tert-pentyl groups. The positive charge is likely to remain on the fragment that forms the most stable carbocation. libretexts.org The fragmentation of the epoxide ring itself can also occur. The analysis of these fragments helps to piece together the original structure. acs.orgresearchgate.net

Table 2: Predicted Major Fragment Ions for Oxirane, 2,2-di-tert-pentyl- in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 184.18 | [C₇H₁₅O]⁺ | 115.11 | C₅H₉ |

| 184.18 | [C₈H₁₅]⁺ | 111.12 | C₄H₉O |

| 184.18 | [C₅H₁₁]⁺ (tert-pentyl cation) | 71.09 | C₇H₁₃O |

This table represents predicted fragmentation based on general chemical principles, not on direct experimental data for Oxirane, 2,2-di-tert-pentyl-.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for analyzing volatile and semi-volatile compounds. lcms.cznih.gov This technique separates components of a mixture in the gas chromatography column before they are introduced into the mass spectrometer for detection and identification. biomedpharmajournal.org The use of GC-MS would be essential for assessing the purity of a sample of Oxirane, 2,2-di-tert-pentyl- and identifying any volatile impurities.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. biomedpharmajournal.org The components travel through a capillary column at different rates depending on their boiling points and interactions with the column's stationary phase, leading to their separation. nih.gov As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. lcms.cz The retention time from the GC and the mass spectrum from the MS together provide a highly specific identification when compared to standards or spectral libraries like the NIST database. biomedpharmajournal.org

Table 3: Example GC-MS Analytical Conditions for Volatile Compound Analysis

| Parameter | Example Value |

|---|---|

| GC System | Agilent 8890 GC or similar |

| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 50 °C hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |

| MS System | Quadrupole or TOF Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

| Source Temperature | 230 °C |

This table provides typical parameters for the analysis of organic compounds and is not specific to an analysis of Oxirane, 2,2-di-tert-pentyl-. lcms.czbiomedpharmajournal.orgoiv.int

Theoretical and Computational Chemistry Studies of Oxirane, 2,2 Di Tert Pentyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and energetics of molecules. For a compound like Oxirane, 2,2-di-tert-pentyl-, with its bulky tert-pentyl groups, these calculations can predict its geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) Applications to Oxirane, 2,2-di-tert-pentyl-

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are well-suited for studying the electronic structure, geometry, and reaction energies of medium-sized organic molecules like Oxirane, 2,2-di-tert-pentyl-.

Furthermore, DFT can be used to compute various molecular properties. For instance, the calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. The computed frequencies can be compared with experimental data to confirm the structure of the synthesized molecule. Additionally, DFT can provide insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.

A hypothetical DFT study on Oxirane, 2,2-di-tert-pentyl- would likely involve the following steps:

Construction of the initial 3D structure of the molecule.

Geometry optimization using a selected DFT functional and basis set to find the lowest energy conformation.

Calculation of vibrational frequencies to confirm the optimized structure as a true minimum on the potential energy surface and to predict its IR spectrum.

Analysis of the electronic structure, including orbital energies and charge distribution.

Coupled-Cluster Methods for High-Accuracy Energetics

For obtaining highly accurate energies, coupled-cluster (CC) theory is considered the "gold standard" in quantum chemistry. researchgate.net While computationally more demanding than DFT, methods like CCSD(T) (Coupled-Cluster with Singles and Doubles and a perturbative treatment of Triples) can provide benchmark-quality data for reaction energies and activation barriers. researchgate.net

In the context of Oxirane, 2,2-di-tert-pentyl-, CCSD(T) calculations would be particularly valuable for determining a precise value for the strain energy of the epoxide ring, which is significantly influenced by the bulky substituents. These high-accuracy calculations can also be used to benchmark the performance of various DFT functionals for this class of molecules, ensuring that the chosen DFT method provides reliable results for larger systems or more extensive potential energy surface scans.

A comparative study employing both DFT and CCSD(T) on a model system, such as 2,2-di-tert-butyloxirane, would be a logical precursor to studying the larger 2,2-di-tert-pentyl derivative. This would establish the level of theory required to achieve the desired accuracy for the properties of interest.

Reaction Mechanism Elucidation through Computational Modeling

The high ring strain of epoxides makes them susceptible to ring-opening reactions, which are of fundamental importance in organic synthesis. Computational modeling is a powerful tool for elucidating the detailed mechanisms of these reactions.

Transition State Characterization for Ring-Opening Reactions

The ring-opening of Oxirane, 2,2-di-tert-pentyl-, can be initiated by either nucleophilic or electrophilic attack. Due to the steric hindrance imposed by the two tert-pentyl groups at the C2 position, nucleophilic attack is expected to occur exclusively at the less substituted C3 carbon. Computational methods, particularly DFT, can be used to locate and characterize the transition state (TS) for this SN2-type reaction.

The process involves searching the potential energy surface for a first-order saddle point that connects the reactants (epoxide and nucleophile) to the product (the ring-opened adduct). The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. For instance, in a nucleophilic attack, the C3-O bond of the epoxide ring would be partially broken, while a new bond between the nucleophile and the C3 carbon would be partially formed. Vibrational frequency calculations are then performed on the located TS structure. A single imaginary frequency confirms that the structure is a true transition state, and the corresponding vibrational mode illustrates the motion of the atoms along the reaction coordinate.

Energetics of Competing Reaction Pathways

For unsymmetrical epoxides, different reaction pathways can compete. In the case of Oxirane, 2,2-di-tert-pentyl-, while nucleophilic attack at C2 is sterically disfavored, acid-catalyzed ring-opening could potentially proceed via a mechanism with more SN1 character. In such a scenario, a carbocation-like intermediate might be formed, and the stability of this intermediate would influence the regioselectivity of the reaction.

Computational chemistry allows for the detailed investigation of the energetics of these competing pathways. By calculating the energies of the reactants, transition states, intermediates, and products for each possible pathway, a comprehensive reaction energy profile can be constructed. The activation energy (the energy difference between the reactants and the transition state) for each pathway determines its rate. The pathway with the lowest activation energy will be the kinetically favored one.

For Oxirane, 2,2-di-tert-pentyl-, computational studies would likely confirm that the steric bulk of the di-tert-pentyl groups imposes a very high energy barrier for any reaction at the C2 position, making the attack at C3 the overwhelmingly dominant pathway under most conditions.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide valuable information about static molecular properties and reaction pathways, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For Oxirane, 2,2-di-tert-pentyl-, MD simulations could be used to study its conformational dynamics. The bulky and flexible tert-pentyl groups can adopt various conformations, and MD simulations can explore the accessible conformational space and the timescales of transitions between different conformers. This information is important for understanding how the molecule's shape fluctuates and how this might influence its reactivity or interactions with other molecules.

Furthermore, MD simulations can be employed to study the behavior of Oxirane, 2,2-di-tert-pentyl- in different solvent environments. The solvent can have a significant impact on reaction rates and mechanisms, and MD simulations can provide a detailed picture of the solute-solvent interactions, such as hydrogen bonding or van der Waals forces.

A typical MD simulation of Oxirane, 2,2-di-tert-pentyl- would involve:

Placing the molecule in a simulation box, often filled with a chosen solvent.

Assigning initial velocities to the atoms based on the desired temperature.

Integrating the equations of motion over a specified period, typically from nanoseconds to microseconds.

Analyzing the resulting trajectory to extract information about the molecule's dynamic properties.

Conformational Dynamics of Oxirane, 2,2-di-tert-pentyl- in Solution

While no specific computational studies on the conformational dynamics of Oxirane, 2,2-di-tert-pentyl- have been published, its behavior can be inferred from the well-established principles of conformational analysis. lumenlearning.com The dominant feature of this molecule is the extreme steric hindrance caused by the two bulky tert-pentyl groups attached to the same carbon atom (C2) of the oxirane ring.

A tert-pentyl group, specifically the 1,1-dimethylpropyl isomer implied by the name, introduces significant steric bulk. The presence of two such groups on a single tetrahedral carbon creates a highly congested environment. Conformational analysis focuses on the different spatial arrangements of atoms (conformers) that arise from rotation around single bonds. lumenlearning.com For Oxirane, 2,2-di-tert-pentyl-, the key rotations would be around the C2-C(tert-pentyl) bonds.

However, due to the severe steric clash that would occur between the two tert-pentyl groups, these rotations are expected to be highly restricted. The molecule is likely "locked" into a limited set of low-energy conformations where the bulky groups are oriented to minimize their interaction. Any rotation away from these minima would lead to a sharp increase in steric strain energy. This is analogous to the high energetic cost of 1,3-diaxial interactions in substituted cyclohexanes, where bulky groups like tert-butyl strongly prefer an equatorial position to avoid steric clashes.

| Interaction Type | Description | Expected Energetic Cost | Impact on Conformation |

|---|---|---|---|

| Gauche Interaction (tert-pentyl/tert-pentyl) | The two tert-pentyl groups are attached to the same carbon, leading to unavoidable close contacts between their respective alkyl chains. | Very High | Severely restricts rotation around the C2-C(tert-pentyl) bonds, locking the molecule into a preferred conformation. |

| Eclipsed Interactions (within tert-pentyl groups) | Rotation around the C-C bonds within the tert-pentyl groups themselves is also subject to steric strain. | Moderate to High | The ethyl and methyl groups of the tert-pentyl substituents will adopt staggered arrangements to minimize internal strain. |

| Interaction with Solvent | In solution, solvent molecules will surround the solute. The shape of the molecule will influence the organization of the solvent shell. | Variable | The rigid, sterically shielded structure limits the specific interactions the oxirane ring can have with the solvent. |

The conformational dynamics are therefore predicted to be minimal, with the molecule existing predominantly in a single, rigid, low-energy state in solution.

Interaction with Catalytic Sites

The interaction of epoxides with catalytic sites is fundamental to their reactivity, governing processes like ring-opening. These interactions can be with chemical catalysts (e.g., Lewis or Brønsted acids) or the active sites of enzymes (e.g., epoxide hydrolases). ajol.inforsc.orgnih.gov For Oxirane, 2,2-di-tert-pentyl-, the steric hindrance imposed by the geminal di-tert-pentyl groups is the primary factor determining its ability to interact with a catalyst.

Enzymatic Catalysis: Studies on enzymes like human microsomal epoxide hydratase have shown that steric bulk around the oxirane ring dramatically affects substrate binding and activity. nih.gov This enzyme readily processes monosubstituted oxiranes with large lipophilic groups, but its activity is significantly reduced for highly substituted epoxides. Specifically, trans-1,2-disubstituted, tri-, and tetrasubstituted oxiranes are poor substrates, likely because steric hindrance prevents the oxirane ring from accessing the active site. nih.gov Given that Oxirane, 2,2-di-tert-pentyl- is a 2,2-disubstituted epoxide with exceptionally large substituents, it is predicted to be a very poor substrate, or more likely an inhibitor, for enzymes like epoxide hydrolase.

Chemical Catalysis: In acid-catalyzed ring-opening reactions, the mechanism can have SN1 or SN2 character. libretexts.org

SN1-like mechanism: The reaction proceeds through a transition state with significant carbocation character. Attack of the nucleophile occurs at the more substituted carbon, as this carbon can better stabilize the developing positive charge. libretexts.org

SN2-like mechanism: The reaction involves a backside attack by the nucleophile on one of the epoxide carbons. This mechanism is sensitive to steric hindrance, and attack typically occurs at the less substituted carbon. researchgate.net

| Catalytic Condition | Likely Mechanism | Predicted Site of Attack | Controlling Factor | Predicted Reactivity |

|---|---|---|---|---|

| Acid-Catalyzed | SN1-like | C2 (more substituted) | Electronic (carbocation stability) | Very Low (due to extreme steric hindrance at C2) |

| Base-Catalyzed | SN2 | C3 (less substituted) | Steric (accessibility for nucleophile) | Low to Moderate |

| Enzymatic (e.g., Epoxide Hydrolase) | N/A | N/A | Steric (access to active site) | Very Low (likely an inhibitor rather than a substrate) |

Thermochemical Property Prediction and Group Additivity for Oxiranes

Benson's Group Additivity (GA) method is a powerful and widely used technique for estimating the thermochemical properties of organic molecules, such as the standard enthalpy of formation (ΔHf°). nist.govscispace.com The method is based on the principle that a molecule's thermodynamic properties can be approximated by summing the contributions of its constituent chemical groups. nist.gov

To predict the gas-phase ΔHf° (298.15 K) for Oxirane, 2,2-di-tert-pentyl-, the molecule must first be dissected into its appropriate Benson groups.

The structure consists of an oxirane ring with two tert-pentyl groups on C2.

A tert-pentyl group is –C(CH₃)₂(CH₂CH₃).

The molecule is therefore: [C(CH₃)₂(CH₂CH₃)]₂C–CH₂–O (with the last three atoms forming the ring).

The constituent groups are:

C-(O)(C)₂: The C2 atom of the oxirane ring, bonded to the oxygen and two external carbons.

C-(O)(H)₂: The C3 atom of the oxirane ring, bonded to the oxygen and two hydrogens.

C-(C)₄: Two of these groups, the quaternary carbons at the core of each tert-pentyl group.

C-(C₂) (H)₂: Two of these groups, the methylene (B1212753) (-CH₂-) carbons in the two ethyl fragments.

C-(C)(H)₃: Six of these groups: four methyls attached to the quaternary carbons and two methyls at the end of the ethyl fragments.

Oxirane Ring Strain Correction: A necessary correction for the inherent strain of the three-membered ring.

Using established group additivity values from the literature, the ΔHf° can be estimated.

| Group | Description | Number | ΔHf° (kcal/mol) | Total Contribution (kcal/mol) | Source |

|---|---|---|---|---|---|

| C-(O)(C)₂ | Oxirane ring carbon bonded to 2 carbons | 1 | 8.10 | 8.10 | nist.gov |

| C-(O)(H)₂ | Oxirane ring carbon bonded to 2 hydrogens | 1 | 5.90 | 5.90 | nist.gov |

| C-(C)₄ | Quaternary carbon bonded to 4 carbons | 2 | 1.90 | 3.80 | nist.gov |

| C-(C)₂(H)₂ | Methylene carbon bonded to 2 carbons | 2 | -4.93 | -9.86 | nist.gov |

| C-(C)(H)₃ | Methyl carbon bonded to 1 carbon | 6 | -10.20 | -61.20 | nist.gov |

| Oxirane Ring Strain | Correction for three-membered ether ring | 1 | 27.60 | 27.60 | nist.gov |

| Estimated Σ (ΔHf°) | -25.66 |

Note: The value for the C-(O)(C)₂ group is for a carbon bonded to two other carbons in general, and its application here is an approximation. Non-nearest neighbor interactions (e.g., gauche interactions), which are expected to be significant due to the extreme crowding, are not included in this simple calculation and would likely make the actual enthalpy of formation less negative (i.e., the molecule would be less stable) than this estimate.

This calculation provides a reasonable first approximation of the enthalpy of formation for Oxirane, 2,2-di-tert-pentyl-, demonstrating the utility of computational and theoretical methods in characterizing complex molecules.

Advanced Materials Applications and Catalytic Roles of Oxirane, 2,2 Di Tert Pentyl Derivatives

Design and Synthesis of Functional Polymers

The incorporation of the bulky di-tert-pentyl moiety into a polymer backbone is predicted to impart significant changes to the material's physical and thermal properties. However, the synthesis of such polymers is far from trivial due to the same steric factors.

The synthesis of polyethers via the ring-opening polymerization (ROP) of oxiranes is a fundamental process in polymer chemistry. For Oxirane, 2,2-di-tert-pentyl-, this process is expected to be exceptionally challenging. Research on other hindered epoxides, such as 2,2-dialkyl-substituted variants, has shown that cationic ring-opening homopolymerization can be extremely inefficient. google.comgoogleapis.com The steric shielding of the oxirane ring by the two large tert-pentyl groups severely impedes the approach of a catalyst and the subsequent propagation of the polymer chain.

Studies on similar structures, like trans-2,3-epoxybutane, have demonstrated that extreme steric bulk leads to very slow polymerization rates, attributed to the difficulty of coordinating the epoxide to the catalyst's metal center. acs.org If polymerization of Oxirane, 2,2-di-tert-pentyl- were to be achieved, likely requiring highly active catalysts and forcing conditions, the resultant polyether would be expected to possess a unique set of properties. The bulky, non-polar side groups would disrupt chain packing, leading to a completely amorphous polymer with a potentially high glass transition temperature (Tg), enhanced thermal stability, and good solubility in non-polar organic solvents.

Table 1: Predicted Properties of Hypothetical Poly(Oxirane, 2,2-di-tert-pentyl-)

| Property | Predicted Characteristic | Rationale |

| Morphology | Amorphous | The bulky di-tert-pentyl groups prevent orderly chain packing and crystallization. |

| Glass Transition (Tg) | High | Restricted rotation around the polymer backbone increases the energy required for chain mobility. |

| Thermal Stability | High | The sterically congested structure can protect the polymer backbone from thermal degradation. |

| Solubility | Soluble in non-polar solvents | The hydrocarbon-rich structure would favor solubility in solvents like hexane (B92381) and toluene. |

| Density | Low | Inefficient chain packing leads to a high free volume and lower overall density. |

Given the difficulty of homopolymerization, a more viable application for Oxirane, 2,2-di-tert-pentyl- is as a specialty monomer or additive. Research has shown that sterically hindered epoxides can act as effective initiators or accelerators in the cationic polymerization of other, more reactive monomers like oxetanes. google.comgoogleapis.com In such a scenario, the hindered epoxide is activated by a strong acid to form a stable tertiary carbocation, which then initiates polymerization without being consumed in large quantities.

As a comonomer in copolymerization, even small incorporations of the di-tert-pentyl oxirane unit could be used to precisely tune the properties of the final material. It could be used to introduce bulky side groups that decrease crystallinity, lower the refractive index, and increase the free volume of polymers.

The structure of Oxirane, 2,2-di-tert-pentyl- makes it unsuitable as a direct cross-linker, as it possesses only one reactive epoxide site. To function as a cross-linker, the tert-pentyl groups would need to be functionalized with additional reactive sites, a synthetic challenge that would add complexity and cost to its application.

The relationship between a polymer's structure and its macroscopic properties is a cornerstone of materials science. scribd.comillinois.edu For polymers derived from Oxirane, 2,2-di-tert-pentyl-, the structure-property relationship is dominated by steric effects.

Research on other polymers with sterically congested backbones shows that incorporating bulky or angled moieties leads to more rigid and inflexible polymer chains. figshare.com This rigidity can reduce tensile strength and elongation at break because it prevents effective chain entanglement, which is crucial for mechanical toughness. figshare.com However, this same rigidity is responsible for elevating the glass transition temperature.

In a hypothetical copolymer, the di-tert-pentyl groups would act as large, immobile spacers along the polymer chain. This would directly influence material properties as outlined in the following table.

Table 2: Influence of Incorporating Oxirane, 2,2-di-tert-pentyl- as a Comonomer

| Property Affected | Expected Change | Structural Rationale |

| Crystallinity | Decrease | Disrupts the regular alignment of polymer chains. researchgate.net |

| Glass Transition (Tg) | Increase | Restricts segmental motion of the polymer backbone. nih.gov |

| Permeability | Increase | Increases the fractional free volume, allowing small molecules to diffuse more easily. |

| Mechanical Strength | Decrease | May create points of weakness and hinder stress dissipation through chain movement. figshare.com |

Development of Specialty Monomers and Cross-Linkers

Catalytic Transformations Utilizing Oxirane, 2,2-di-tert-pentyl- as a Substrate

The reactivity of the epoxide ring makes it a valuable functional group in organic synthesis. However, the steric hindrance in Oxirane, 2,2-di-tert-pentyl- presents a formidable challenge for catalytic ring-opening reactions, dictating the types of catalysts and reaction pathways that might be successful.

Transition metal catalysts are powerful tools for epoxide ring-opening. Nickel-catalyzed cross-coupling reactions, for instance, have been shown to open epoxide rings with aryl halides. nih.govorganic-chemistry.org A key finding in this area is that regioselectivity can be controlled. For terminal epoxides, co-catalysts can direct the nucleophilic attack to either the substituted or unsubstituted carbon of the ring. nih.govorganic-chemistry.org

For Oxirane, 2,2-di-tert-pentyl-, any such reaction would almost certainly occur exclusively at the unsubstituted CH₂ position. The extreme steric bulk of the di-tert-pentyl-substituted carbon would make it inaccessible to an incoming nucleophile, regardless of the metal catalyst (Ni, Pd, or Au) employed. Gold and palladium catalysts are often used for activating propargylic or vinylic epoxides, but their application to saturated, sterically-demanding epoxides is less common. acs.orgresearchgate.net A potential reaction is the nickel-catalyzed reductive coupling, where the epoxide is opened at the less hindered carbon to form a C-C bond with an aryl group.

Organocatalysis offers a metal-free alternative for epoxide transformations. nih.govacs.org Chiral phosphoric acids, amines, and hydrogen-bond donors are frequently used to activate epoxides for nucleophilic attack. beilstein-journals.orgmdpi.com However, the success of these catalysts is highly dependent on the epoxide's structure.

Research has shown that sterically hindered internal epoxides can be extremely resistant to organocatalytic conversion. rsc.org The desymmetrization of meso-epoxides, a key application of chiral organocatalysis, relies on the catalyst's ability to differentiate between two prochiral centers, a scenario not applicable to the C₂-symmetric substitution pattern of Oxirane, 2,2-di-tert-pentyl-. beilstein-journals.org

A plausible organocatalytic transformation would involve a small, highly active nucleophile in conjunction with a strong Brønsted or Lewis acid catalyst to activate the epoxide ring. Even then, the reaction would be expected to be slow and require harsh conditions. The ring-opening would proceed via an SN2-type attack at the unsubstituted carbon, yielding a chiral tertiary alcohol.

Asymmetric Catalysis and Enantioselective Synthesis

There is currently no available scientific literature that specifically describes the use of Oxirane, 2,2-di-tert-pentyl- or its derivatives in asymmetric catalysis or enantioselective synthesis.

While the broader class of chiral epoxides are crucial building blocks for enantiomerically pure compounds, and catalysts like Jacobsen's catalyst (containing di-tert-butyl groups) are famous for enantioselective epoxidation, the specific role of the di-tert-pentyl substituted oxirane remains uncharacterized in published research. mdpi.com The principles of asymmetric catalysis often rely on the precise steric and electronic environment of the catalyst or substrate to induce chirality. scholaris.canist.gov One could speculate that the bulky di-tert-pentyl groups would create a unique steric environment, but without experimental data, any potential catalytic role is purely hypothetical.

Role in the Synthesis of Complex Molecular Architectures

As a substituted epoxide, Oxirane, 2,2-di-tert-pentyl- is classified as an intermediate in the synthesis of more complex molecules. ontosight.ai The inherent reactivity of the epoxide ring allows for the introduction of various functional groups through nucleophilic ring-opening reactions. rsc.org

Intermediates for Stereoselective Synthesis

No specific examples of Oxirane, 2,2-di-tert-pentyl- serving as an intermediate in stereoselective synthesis have been documented in the reviewed literature.

In principle, the ring-opening of a prochiral epoxide can be achieved with chiral reagents or catalysts to yield stereochemically defined products. The attack of a nucleophile on one of the two electrophilic carbons of the oxirane ring can lead to the formation of new stereocenters. However, for a gem-disubstituted epoxide like Oxirane, 2,2-di-tert-pentyl-, the carbon atom bearing the two alkyl groups is a quaternary center and typically less susceptible to nucleophilic attack under SN2 conditions. The reaction would likely proceed at the other, less substituted, carbon of the epoxide ring. Without a chiral center on the molecule itself or the influence of a chiral catalyst, the direct product of a simple ring-opening would not be enantiomerically enriched.

Building Blocks for Polyfunctional Compounds

While Oxirane, 2,2-di-tert-pentyl- is noted as a potential building block, specific examples of its incorporation into polyfunctional compounds are not available in the current body of scientific literature.

The general synthetic utility of epoxides allows for their conversion into a wide array of difunctionalized compounds. For instance, reaction with water yields diols, with amines yields amino alcohols, and with Grignard reagents yields alcohols with a new carbon-carbon bond. masterorganicchemistry.comlibretexts.org These transformations are fundamental in the synthesis of polyfunctional molecules. The table below illustrates the potential products from the reaction of Oxirane, 2,2-di-tert-pentyl- with various nucleophiles, based on general epoxide reactivity.

| Nucleophile | Potential Product Structure | Product Class |

| H₂O / H⁺ | 1,2-Diol | |

| R-NH₂ | Amino alcohol | |

| R-MgBr | Alcohol |

Table 1: Hypothetical Products of Nucleophilic Ring-Opening of Oxirane, 2,2-di-tert-pentyl-

It is important to reiterate that the reactions and products presented in Table 1 are hypothetical and based on the established reactivity of epoxides in general. No specific research has been found to confirm these transformations for Oxirane, 2,2-di-tert-pentyl-.

Future Research Directions and Emerging Trends for Oxirane, 2,2 Di Tert Pentyl Chemistry

Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

The development of efficient and sustainable methods for the synthesis of sterically hindered epoxides like Oxirane, 2,2-di-tert-pentyl- is a primary area of future research. Traditional epoxidation methods often struggle with highly substituted and sterically congested alkenes.

Future research will likely focus on:

Catalyst Development: Designing novel catalysts that can overcome the steric hindrance of the di-tert-pentyl groups is crucial. This includes exploring advanced organometallic catalysts, potentially based on earth-abundant metals, and sophisticated organocatalysts. The development of catalysts that can operate under mild conditions with high turnover numbers and selectivity will be a key objective.

Flow Chemistry and Process Intensification: Implementing continuous flow technologies for the synthesis of Oxirane, 2,2-di-tert-pentyl- can offer significant advantages in terms of safety, efficiency, and scalability. Flow reactors can allow for precise control over reaction parameters, leading to higher yields and purities.

Biocatalysis: The use of enzymes for the enantioselective epoxidation of the precursor alkene could provide a highly sustainable and efficient route to chiral versions of Oxirane, 2,2-di-tert-pentyl-. This approach aligns with the growing demand for green chemistry principles in chemical manufacturing.

Exploration of Unprecedented Reactivity and Derivatization Routes

The unique steric environment of Oxirane, 2,2-di-tert-pentyl- opens up avenues for exploring unusual reactivity and developing novel derivatization strategies. The bulky substituents can direct incoming nucleophiles to attack in ways not typically observed for less hindered epoxides. utep.edu

Key areas for future investigation include:

Regio- and Stereoselective Ring-Opening Reactions: A systematic study of ring-opening reactions with a wide array of nucleophiles will be essential to understand the full synthetic potential of this epoxide. utep.edumdpi.com Investigating the influence of Lewis acids and other additives on the regioselectivity of these reactions could lead to the development of highly specific transformations. utep.edu

Rearrangement Reactions: The steric strain imposed by the di-tert-pentyl groups may facilitate novel rearrangement reactions, leading to the formation of unexpected and potentially valuable carbocyclic or heterocyclic structures.

"Click" Chemistry and Post-Polymerization Modification: Developing derivatization routes that are compatible with "click" chemistry principles would enable the efficient attachment of Oxirane, 2,2-di-tert-pentyl- moieties to other molecules or polymer backbones. This could be particularly useful for creating functional materials with tailored properties. nih.gov

Integration with Advanced Materials Design and Polymer Engineering

The incorporation of the bulky and rigid di-tert-pentyl epoxide unit into polymers and other materials is a promising area for future research. This could lead to materials with unique thermal, mechanical, and optical properties.

Emerging trends in this area include:

High-Performance Polymers: Using Oxirane, 2,2-di-tert-pentyl- as a monomer or cross-linking agent in polymerization reactions could lead to the development of polymers with enhanced thermal stability, chemical resistance, and mechanical strength. mdpi.comrsc.org Its integration into epoxy resins, for example, could improve the performance of coatings and composites. rsc.org

Nanomaterials and Composites: The bulky nature of the di-tert-pentyl groups could be exploited to create porous materials or to modify the surface of nanoparticles, leading to novel catalysts or drug delivery systems.

Stimuli-Responsive Materials: By incorporating functional groups through the derivatization of the epoxide ring, it may be possible to create "smart" materials that respond to external stimuli such as pH, temperature, or light.

Interdisciplinary Research with Computational Chemistry and Artificial Intelligence

The synergy between experimental chemistry and computational modeling is becoming increasingly important. For a molecule like Oxirane, 2,2-di-tert-pentyl-, computational tools can provide invaluable insights and guide experimental efforts. d-nb.inforsc.orgresearchgate.net

Future research will benefit from:

Predictive Modeling of Reactivity: Using quantum chemical calculations, researchers can predict the most likely sites of reaction and the activation barriers for different transformations. This can help in designing more effective synthetic strategies and understanding unexpected reactivity.

Machine Learning for Catalyst and Materials Discovery: Artificial intelligence and machine learning algorithms can be trained on existing chemical data to predict the properties of new catalysts and materials incorporating the Oxirane, 2,2-di-tert-pentyl- scaffold. d-nb.infosnu.ac.krsioc-journal.cn This data-driven approach can significantly accelerate the discovery and optimization process. rsc.orgresearchgate.net

Simulation of Polymer Properties: Molecular dynamics simulations can be employed to predict the bulk properties of polymers containing the di-tert-pentyl epoxide unit, providing a theoretical basis for their design and application in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.